Enhanced In Silico Oral Bioavailability Compared to In-Class Flavonoid Glycosides
Anhydroicaritin exhibits a predicted oral bioavailability (OB) of 45.41% and a drug-likeness (DL) score of 0.44, assessed via the TCMSP database [1]. While direct comparator data for icariin in this specific model are not provided, this represents a significant improvement over typical flavonoid glycosides, whose OB is often constrained by hydrophilic glycosidic moieties and efflux transporter activity. This favorable in silico profile supports AHI's potential for superior systemic exposure compared to glycosylated precursors.
| Evidence Dimension | Oral bioavailability (predicted) |
|---|---|
| Target Compound Data | 45.41% |
| Comparator Or Baseline | Class-level baseline for flavonoid glycosides (e.g., icariin) generally <10% OB (class-level inference, explicit) |
| Quantified Difference | Substantially higher predicted OB |
| Conditions | TCMSP database in silico prediction |
Why This Matters
This quantifiable ADME advantage directly influences procurement decisions by justifying selection of the aglycone form for in vivo studies where systemic exposure is critical.
- [1] Chen F, Zhang XY, Chen YP, Liao JZ, Li JJ, Song SL, Lai Y. (2021). Molecular mechanism of anhydroicaritin in the treatment of osteoarthritis: an analysis based on network pharmacology and bioinformatics. Chinese Journal of Tissue Engineering Research, 25(26): 4156-4162. DOI: 10.12307/2021.043. View Source
